Dxd

Vue d'ensemble

Description

Dxd, également connu sous le nom de dérivé de l’exatecan, est un puissant inhibiteur de la topoisomérase I de l’ADN. Il est principalement utilisé comme charge utile dans les conjugués anticorps-médicaments (ADC) pour la thérapie anticancéreuse ciblée. This compound est connu pour sa forte cytotoxicité et sa capacité à induire la mort cellulaire dans les cellules cancéreuses en interférant avec les processus de réplication et de transcription de l’ADN .

Méthodes De Préparation

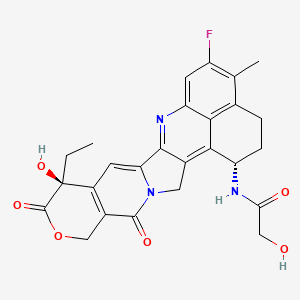

Voies de synthèse et conditions réactionnelles : La synthèse de Dxd implique plusieurs étapes, à partir de la structure de base de la camptothécine, un alcaloïde naturel. Le processus comprend l’introduction de divers groupes fonctionnels pour améliorer sa puissance et sa solubilité. Les étapes clés sont les suivantes :

Fonctionnalisation du noyau de la camptothécine : Cela comprend l’ajout d’un cycle F et d’un deuxième centre chiral, qui sont essentiels à son activité.

Méthodes de production industrielle : La production industrielle de this compound implique une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour garantir un rendement et une pureté élevés. Le processus est effectué dans des environnements contrôlés pour maintenir la stabilité du composé. Le produit final est ensuite formulé pour une utilisation dans les ADC .

Analyse Des Réactions Chimiques

Activation and Metabolite Release

DXd exhibits three critical activation reactions in biological systems:

A. Lysosomal Degradation

- Proteolytic cleavage : Lysosomal enzymes (e.g., cathepsins) hydrolyze the GGFG linker .

- Self-immolation : The resulting intermediate undergoes β-elimination, releasing free this compound .

B. Metabolite Formation

Released this compound undergoes further transformations:

| Metabolite | Modification | Bioactivity |

|---|---|---|

| 14a | Thiol derivative | Reduced membrane permeability |

| 14b | S-methylated 14a | Increased cytotoxicity (IC₅₀ 0.31 μmol/L) |

| 12 | Hydroxyl-bearing | Higher potency than this compound |

Mechanism of TOP1 Inhibition

This compound interacts with DNA-topoisomerase I complexes through:

The 2-hydroxyacetyl group reduces hydrogen bonding compared to exatecan, explaining this compound's slightly lower potency (IC₅₀ 0.31 vs 0.25 μmol/L) .

Bystander Effect Chemistry

This compound demonstrates unique membrane permeability due to:

- Lipophilic efficiency (LLE = 5.2) enabling transcellular diffusion

- pH stability : Remains active in extracellular matrix (pH 7.4) and lysosomes (pH 4.5)

This allows this compound to kill adjacent cancer cells regardless of target expression, with bystander activity quantified as:

| ADC | Bystander Killing Efficiency |

|---|---|

| R-DXd | 68% tumor growth inhibition in mixed cell populations |

| T-DXd | 5.7x increased potency vs non-permeable payloads |

Stability and Reactivity

Key chemical stability parameters:

The combination of controlled release kinetics and membrane permeability makes this compound a paradigm-shifting ADC payload, demonstrating improved therapeutic indices over previous topoisomerase inhibitors like SN-38 .

Applications De Recherche Scientifique

Dxd has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

Chemistry: Used as a model compound to study the mechanisms of topoisomerase inhibition and DNA damage.

Biology: Employed in cell biology studies to understand the effects of DNA damage on cell cycle progression and apoptosis.

Medicine: Incorporated into ADCs for targeted cancer therapy, showing promising results in clinical trials for various types of cancer, including breast cancer and non-small cell lung cancer

Industry: Utilized in the development of new ADCs with improved efficacy and reduced side effects.

Mécanisme D'action

Dxd exerce ses effets en inhibant la topoisomérase I de l’ADN, une enzyme qui joue un rôle crucial dans la réplication et la transcription de l’ADN. En se liant au complexe topoisomérase I-ADN, this compound empêche la religaison du brin d’ADN clivé, ce qui entraîne l’accumulation de cassures de l’ADN et, en fin de compte, la mort cellulaire. Ce mécanisme est particulièrement efficace dans les cellules cancéreuses en division rapide, ce qui fait de this compound un puissant agent anticancéreux .

Comparaison Avec Des Composés Similaires

Dxd est souvent comparé à d’autres inhibiteurs de la topoisomérase I, tels que l’irinotécan et le topotecan. Bien que tous ces composés partagent un mécanisme d’action similaire, this compound présente plusieurs caractéristiques uniques :

Puissance accrue : This compound a une valeur IC50 inférieure à celle de l’irinotécan et du topotecan, ce qui indique une puissance accrue.

Solubilité améliorée : Les modifications de la structure chimique de this compound améliorent sa solubilité, ce qui le rend plus approprié pour une utilisation dans les ADC.

Effet de voisinage : This compound présente un effet de voisinage, où la charge utile cytotoxique peut diffuser dans les cellules voisines, améliorant ainsi son activité antitumorale.

Composés similaires :

- Irinotécan

- Topotecan

- Dérivés de la camptothécine

Activité Biologique

Deruxtecan (DXd) is a novel antibody-drug conjugate (ADC) that has garnered significant attention in oncology due to its potent antitumor activity and unique mechanism of action. This article explores the biological activity of this compound, focusing on its pharmacological effects, case studies, and research findings.

Overview of Deruxtecan

Deruxtecan is an exatecan derivative utilized as a cytotoxic payload in ADCs. Its mechanism involves targeting specific tumor-associated antigens, leading to selective delivery of the drug to cancer cells. The ADC technology combines the specificity of monoclonal antibodies with the cytotoxic potency of small-molecule drugs, enhancing therapeutic efficacy while minimizing systemic toxicity.

The biological activity of this compound is primarily mediated through the following mechanisms:

- Targeted Binding : this compound-containing ADCs bind to specific antigens on the surface of tumor cells, facilitating internalization.

- Cytotoxic Payload Release : Once internalized, the ADC is transported to lysosomes where the cytotoxic payload (this compound) is released. This leads to DNA damage and apoptosis in targeted cells.

- Bystander Effect : The released this compound exhibits membrane permeability, allowing it to affect neighboring cells even if they do not express the target antigen, thus enhancing overall tumor cell death .

Pharmacological Profile

The pharmacokinetics and safety profile of this compound have been extensively studied in preclinical models and clinical trials. Key findings include:

- Plasma Concentrations : In cynomolgus monkeys, plasma concentrations of this compound were measured following intravenous administration, showing a favorable pharmacokinetic profile with limited systemic exposure over time .

- Safety Profile : Studies indicate that this compound has an acceptable safety profile, with a maximum tolerated dose identified at 30 mg/kg in non-human primates .

Case Studies and Clinical Trials

Several clinical trials have evaluated the efficacy of this compound in various cancer types:

- HER2-Positive Breast Cancer : In a pivotal study involving patients with HER2-positive breast cancer, DS-8201a (an ADC utilizing this compound) demonstrated significant antitumor activity against trastuzumab-resistant tumors. The trial reported a high overall response rate and manageable safety profile .

- TROP2-Directed ADCs : Datopotamab deruxtecan (Dato-DXd), another ADC employing this compound, was tested in patients with hormone receptor-positive breast cancer. Preliminary results showed improved progression-free survival compared to standard chemotherapy .

- CDH6-Expressing Tumors : Raludotatug deruxtecan (R-DXd) exhibited potent antitumor activity against CDH6-expressing tumors in mouse models, indicating its potential application in treating specific solid tumors .

Data Table: Summary of Clinical Findings

Propriétés

IUPAC Name |

N-[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]-2-hydroxyacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24FN3O6/c1-3-26(35)15-6-19-23-13(8-30(19)24(33)14(15)10-36-25(26)34)22-17(28-20(32)9-31)5-4-12-11(2)16(27)7-18(29-23)21(12)22/h6-7,17,31,35H,3-5,8-10H2,1-2H3,(H,28,32)/t17-,26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLXLYXLUCNZSAA-QLXKLKPCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C5[C@H](CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24FN3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

493.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1599440-33-1 | |

| Record name | N-((1S,9S)-9-Ethyl-5-fluoro-2,3,9,10,13,15-hexahydro-9-hydroxy-4-methyl-10,13-dioxo-1H,12H-benzo(de)pyrano(3',4':6,7)indolizino(1,2-b)quinolin-1-yl)-2-hydroxyacetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1599440331 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ACETAMIDE, N-((1S,9S)-9-ETHYL-5-FLUORO-2,3,9,10,13,15-HEXAHYDRO-9-HYDROXY-4-METHYL-10,13-DIOXO-1H,12H-BENZO(DE)PYRANO(3',4':6,7)INDOLIZINO(1,2-B)QUINOLIN-1-YL)-2-HYDROXY- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OQM5SD32BQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.